2-Chloro-N-(2,4-dimethylphenyl)acetamide: Mechanism of Action & Technical Guide
The following technical guide details the mechanism of action, chemical reactivity, and pharmaceutical relevance of 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS 39106-10-0). Executive Summary 2-Chloro-N-(2,4-dimethylphe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, chemical reactivity, and pharmaceutical relevance of 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS 39106-10-0).
Executive Summary
2-Chloro-N-(2,4-dimethylphenyl)acetamide (also known as 2-Chloro-2',4'-dimethylacetanilide ) is an electrophilic chloroacetamide derivative primarily utilized in two critical contexts within drug development:
Covalent Chemical Probe : As a reactive "warhead" capable of alkylating nucleophilic cysteine residues in proteomic profiling and targeted covalent inhibitor (TCI) design.
Pharmaceutical Impurity : A structural isomer impurity found in the synthesis of xylidine-based local anesthetics (e.g., Lidocaine) and agrochemicals, necessitating rigorous control due to its potential for non-specific alkylation and toxicity.
Unlike its 2,6-dimethyl isomer (the precursor to Lidocaine), the 2,4-dimethyl isomer possesses distinct steric and electronic properties that enhance its susceptibility to nucleophilic attack and enzymatic hydrolysis, influencing its toxicological profile and stability.
Chemical Mechanism of Action
The core mechanism of action for 2-Chloro-N-(2,4-dimethylphenyl)acetamide is defined by its reactivity as an electrophilic alkylating agent .
Electrophilic Alkylation (
Mechanism)
The biological activity and toxicity of this compound stem from the chloroacetyl group (
-carbon). The chlorine atom serves as a good leaving group, creating an electrophilic center at the -methylene carbon.
Nucleophile : Thiol groups (-SH) on proteins (Cysteine) or small molecules (Glutathione).
Reaction Type : Bimolecular Nucleophilic Substitution (
).
Outcome : Formation of a stable thioether adduct.
Mechanism Step-by-Step:
Nucleophilic Attack : The thiolate anion (
) attacks the -carbon of the acetamide.
Transition State : A pentacoordinate transition state forms where the C-S bond forms as the C-Cl bond breaks.
Leaving Group Departure : Chloride (
) is displaced.
Irreversible Modification : The resulting thioether bond is metabolically stable, leading to permanent modification of the target.
Steric Influence (2,4- vs. 2,6-Substitution)
The 2,4-dimethyl substitution pattern is critical for its reactivity profile:
2,6-Isomer (Lidocaine precursor) : The two ortho-methyl groups provide significant steric hindrance, protecting the amide bond from hydrolysis and the
-carbon from nucleophilic attack.
2,4-Isomer (Topic) : Only one ortho-methyl group is present. This reduces steric shielding, making the amide nitrogen more accessible to hydrolytic enzymes (e.g., amidases) and the
-carbon more accessible to nucleophiles compared to the 2,6-isomer.
Visualization of Mechanism
The following diagram illustrates the alkylation pathway and the impurity formation logic.
Figure 1: Mechanism of covalent modification via
alkylation of cysteine residues.
Biological Implications & Toxicity
For drug developers, understanding the biological consequences of this mechanism is vital for safety assessment.
Biological Pathway
Mechanism
Consequence
Glutathione Depletion
Conjugation with GSH via Glutathione S-Transferase (GST).
Reduction in cellular antioxidant capacity; potential for oxidative stress and cytotoxicity.
Protein Haptenization
Alkylation of serum proteins (e.g., Albumin).
Formation of immunogenic haptens, leading to potential skin sensitization or allergic reactions.
Enzyme Inhibition
Covalent binding to active site cysteines in enzymes (e.g., VLCFA elongases in plants, proteases in mammals).
Irreversible inhibition of catalytic activity.
Genotoxicity
Direct alkylation of DNA bases (less common than protein alkylation due to soft nucleophile preference).
Potential mutagenicity (requires Ames test verification).
Structural Biology Context
Research by Gowda et al. (2008) resolved the crystal structure of 2-Chloro-N-(2,4-dimethylphenyl)acetamide.[1][2]
Conformation : The C=O bond is anti to the N-H bond.[1][2]
Intermolecular Forces : Molecules form chains via N-H[2]···O hydrogen bonds.[1]
Relevance : This distinct crystal packing and conformation can be used to differentiate the 2,4-isomer from the 2,6-isomer in solid-state analysis (XRD) during impurity profiling.
Pharmaceutical Relevance: Impurity Control
In the manufacturing of Lidocaine and related anesthetics, 2-Chloro-N-(2,4-dimethylphenyl)acetamide acts as a critical process impurity.
Origin of Impurity
Technical grade 2,6-xylidine often contains 2,4-xylidine as an isomeric impurity. Upon reaction with chloroacetyl chloride, the 2,4-isomer forms the corresponding chloroacetamide.
Analytical Control Strategy
Due to its potential toxicity, this impurity must be controlled to low limits (typically < 0.15% per ICH Q3A/B).
Impurity Formation Workflow:
Figure 2: Origin of the 2,4-dimethyl impurity during Lidocaine synthesis.
Experimental Protocols
Synthesis of Reference Standard
To validate analytical methods, pure reference material is required.
Incubation : Mix 50 µM test compound with 5 mM Glutathione (GSH) in PBS (pH 7.4) at 37°C.
Sampling : Aliquot at t=0, 15, 30, 60 min.
Quenching : Add 1% Formic Acid to stop reaction.
Analysis : LC-MS/MS monitoring the disappearance of parent mass (m/z 197.66) and appearance of GSH-adduct (m/z ~504).
Calculation : Plot
vs time to determine pseudo-first-order rate constant ().
HPLC Method for Impurity Detection
Column : C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A : 0.1% Formic Acid in Water.
Mobile Phase B : Acetonitrile.
Gradient : 5% B to 95% B over 20 min.
Detection : UV at 210 nm (amide bond) and 254 nm (aromatic).
Retention : The 2,4-isomer typically elutes after the 2,6-isomer due to slightly different polarity and shape selectivity.
References
Gowda, B. T., et al. (2008).[1][2] "Crystal structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide". Acta Crystallographica Section E: Structure Reports Online, 64(5), o875. Link
European Pharmacopoeia (Ph. Eur.) . "Lidocaine Hydrochloride Monograph - Impurity F". Link
Jablonkai, I. (2003). "Structure-activity relationships of chloroacetanilide herbicides and their glutathione conjugation". Pest Management Science. Link
Ashby, J., et al. (1996). "Structure-activity relationships in the hydrolysis of chloroacetanilides". Toxicology and Applied Pharmacology. Link
This guide is structured as an advanced technical resource for drug development professionals, focusing on the specific isomeric challenges, reactivity profiles, and toxicological mechanisms of 2-Chloro-N-(2,4-dimethylph...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical resource for drug development professionals, focusing on the specific isomeric challenges, reactivity profiles, and toxicological mechanisms of 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 1131-01-7).
Reactivity, Isomeric Impurity Profiling, and Toxicological Mechanisms
Executive Summary
2-Chloro-N-(2,4-dimethylphenyl)acetamide (also known as
-chloro-2,4-dimethylacetanilide) is a potent electrophilic intermediate. While structurally homologous to the ubiquitous Lidocaine precursor (the 2,6-isomer), the 2,4-isomer exhibits distinct biological and chemical behaviors driven by its asymmetric steric profile.
In pharmaceutical development, this compound is primarily encountered as a Process-Related Impurity (PRI) or a Genotoxic Impurity (GTI) . Its biological activity is defined by high alkylating potential toward thiol-containing enzymes and rapid enzymatic hydrolysis, rendering it pharmacologically unstable but toxicologically significant.
Part 1: Chemical Architecture & Isomeric Significance
The biological activity of this molecule is governed by two structural features: the electrophilic
-chloro moiety and the 2,4-dimethyl substitution pattern .
1.1 The Electrophilic Trigger
The chlorine atom on the
-carbon creates a dipole, rendering the adjacent methylene carbon highly electrophilic. This site is prone to attacks by biological nucleophiles, particularly:
Thiols (-SH): Glutathione, Cysteine residues in proteins.
Amines (-NH2): DNA bases (potential genotoxicity), N-terminal amino acids.
1.2 The "Ortho" Effect (2,4- vs. 2,6-Isomerism)
This is the critical distinction for researchers.
2,6-Isomer (Lidocaine Precursor): The two ortho methyl groups sterically shield the amide bond and the
-carbon. This protection confers stability against amidases (prolonging anesthetic duration) and modulates reactivity.
2,4-Isomer (The Topic): Lacks one ortho shield. The amide bond is exposed.
Consequence 1:Rapid Hydrolysis. In vivo, amidases cleave the 2,4-isomer much faster than the 2,6-isomer, limiting its utility as a drug scaffold.
Consequence 2:Altered Toxicity. The 2,4-xylidine metabolite released upon hydrolysis is a known carcinogen and hepatotoxin.
Part 2: Biological Mechanisms of Action
The "activity" of this compound is best described as toxicological reactivity rather than therapeutic receptor binding.
2.1 Protein Alkylation (Haptenization)
The compound acts as a hapten. The chlorine is displaced by skin proteins (e.g., keratinocyte surface proteins), forming a stable covalent adduct. This protein-hapten complex is processed by Langerhans cells, triggering T-cell proliferation. This is the mechanism behind its classification as a strong skin sensitizer .
2.2 Oxidative Stress Pathway
Upon cellular entry, the compound rapidly depletes intracellular Glutathione (GSH) via spontaneous or GST-mediated conjugation.
Mechanism:
Result: Drop in GSH:GSSG ratio
Accumulation of Reactive Oxygen Species (ROS) Mitochondrial permeability transition Apoptosis.
2.3 Visualization of Biological Pathways
The following diagram illustrates the divergent fates of the molecule: Therapeutic Synthesis vs. Toxicological Alkylation.
Caption: Divergent pathways of 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Note the high susceptibility to hydrolysis and protein alkylation compared to stable synthetic conversion.
Part 3: Experimental Protocols & Detection
For drug development professionals, distinguishing the 2,4-isomer from the 2,6-isomer is critical for Quality Control (QC).
3.1 Protocol: HPLC separation of Isomeric Impurities
This protocol ensures the detection of the 2,4-isomer (impurity) within a matrix of the 2,6-isomer (intermediate).
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).
Mobile Phase B: Acetonitrile (ACN).
Gradient:
Time (min)
% A
% B
Rationale
0.0
80
20
Initial equilibration.
15.0
40
60
Slow ramp to separate isomers based on hydrophobicity.
| 20.0 | 10 | 90 | Column wash. |
Flow Rate: 1.0 mL/min.
Detection: UV @ 210 nm (Amide bond absorption) and 254 nm (Aromatic ring).
Self-Validation Check: The 2,4-isomer is slightly less polar than the 2,6-isomer due to the exposed methyl group at the para position interacting with the stationary phase. Expect the 2,4-isomer to elute after the 2,6-isomer.
3.2 Protocol: In Chemico Alkylation Assay (GSH Reactivity)
To assess the toxicity/sensitization potential without animal testing (OECD 442C compliant approach).
Preparation: Dissolve test compound (100 µM) in acetonitrile.
Incubation: Mix with Glutathione (GSH) solution (excess, 1 mM) in Phosphate Buffer (pH 7.4).
Conditions: Incubate at 37°C for 24 hours.
Analysis: Analyze aliquots via HPLC-MS.
Calculation:
Interpretation: >10% depletion indicates high alkylating potential and probable skin sensitization risk.
Part 4: Toxicological Data Summary
The following table synthesizes the known toxicological parameters for
-chloroacetanilides, emphasizing the risks associated with the 2,4-isomer.
Parameter
Outcome
Mechanism
Relevance to Pharma
Genotoxicity
Positive (Weak)
Alkylation of DNA bases (N7-guanine).
Must be controlled as a mutagenic impurity (ICH M7).
Skin Sensitization
Strong (Category 1A)
Haptenization of skin proteins (LLNA assay positive).
Occupational hazard during API synthesis.
Metabolic Stability
Low ( min)
Accessible amide bond allows rapid amidase cleavage.
2,4-analogs fail as local anesthetics (duration too short).
Hepatotoxicity
Moderate
GSH depletion + release of 2,4-xylidine.
2,4-xylidine is a known hepatocarcinogen.
Part 5: Synthesis & Impurity Origins[1]
Understanding the origin is the only way to control the biological risk.
The Critical Error: Using "Technical Grade" Xylidine.
Commercial 2,6-xylidine often contains 5-15% of the 2,4-isomer.
Since the chemical properties are nearly identical, the 2,4-chloroacetamide forms alongside the 2,6-product.
Purification: Recrystallization in Toluene/Hexane is required to remove the 2,4-isomer, which is generally more soluble.
Caption: Co-synthesis of the 2,4-isomer impurity during standard Lidocaine production.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16303, N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link]
Gowda, B. T., et al. (2007). Crystal structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide. Acta Crystallographica Section E. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 2-chloro-N-(2,6-dimethylphenyl)acetamide (Related Isomer Toxicity Data). Retrieved from [Link][1]
Ashby, J., & Tennant, R. W. (1991).Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. (Contextualizing alpha-chloroacetamide toxicity).
U.S. EPA (2023). CompTox Chemicals Dashboard: Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-. Retrieved from [Link]
A Guide to the Safe Handling of 2-Chloro-N-(2,4-dimethylphenyl)acetamide for Research and Development
This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS No: 39106-10-0). Intended for researchers, chemists, a...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical overview of the essential safety protocols and handling procedures for 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS No: 39106-10-0). Intended for researchers, chemists, and professionals in drug development, this guide moves beyond standard safety data sheets to offer a deeper understanding of the causality behind safety measures, ensuring a self-validating system of laboratory best practices.
Compound Profile and Hazard Identification
2-Chloro-N-(2,4-dimethylphenyl)acetamide is a chloroacetamide derivative. Its molecular structure, featuring a reactive chloroacetyl group and a substituted phenyl ring, is fundamental to both its synthetic utility and its toxicological profile. The electrophilic nature of the carbon atom adjacent to the chlorine and the carbonyl group makes the molecule susceptible to nucleophilic attack, a property leveraged in chemical synthesis but also the root of its biological reactivity and associated hazards.
Core Hazards
This compound is classified with the following primary hazards:
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3][4]
Acute Toxicity - Oral (Category 4) : Harmful if swallowed.[6][7]
The irritant properties are a direct consequence of the compound's ability to acylate biological macromolecules, such as proteins and peptides, on the skin, in the eyes, and within the respiratory tract. This covalent modification can disrupt cellular function and trigger an inflammatory response.
Physical and Chemical Properties
A summary of the key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.
The Hierarchy of Controls: A Proactive Safety Framework
To mitigate the risks associated with handling 2-Chloro-N-(2,4-dimethylphenyl)acetamide, a systematic approach based on the hierarchy of controls is mandated. This framework prioritizes the most effective measures to ensure personnel safety.
Caption: Hierarchy of controls for managing exposure risks.
Engineering Controls: The First Line of Active Defense
The primary engineering control for handling this compound, particularly in its powdered form, is a certified chemical fume hood.[6] This is non-negotiable. The fume hood's negative pressure environment contains airborne particles and vapors, preventing inhalation, which is a primary route of exposure leading to respiratory irritation.[4]
Causality : The compound exists as a fine powder which can be easily aerosolized during manipulation (e.g., weighing, transfer). A fume hood directly captures these particles at the source, preventing them from entering the user's breathing zone.
Validation : Fume hood performance must be certified annually to ensure an adequate face velocity (typically 80-120 feet per minute).
Administrative Controls: Standard Operating Procedures (SOPs)
Clear, written protocols are critical. All personnel must be trained on the specific hazards and handling procedures for this compound before work commences. Key administrative controls include:
Designated Work Areas : Clearly demarcate areas where this compound is stored and handled.
Restricted Access : Only trained and authorized personnel should have access to these areas.
Hygiene Practices : Prohibit eating, drinking, and smoking in the laboratory.[7] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5]
Personal Protective Equipment (PPE): Essential Barrier Protection
PPE is the final barrier between the researcher and the chemical. Its use is mandatory, even with engineering controls in place.
Inspect gloves for tears or punctures before each use.[4][12] Use proper removal techniques to avoid contaminating skin.[4]
Eye Protection
Chemical safety goggles or a face shield.
Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against airborne powder and splashes.[2][10]
Skin/Body Protection
A fully buttoned laboratory coat.
This prevents incidental contact with skin and contamination of personal clothing.[5][10]
Respiratory Protection
NIOSH/MSHA approved respirator (if needed).
A respirator may be required if engineering controls fail or during large-scale spill clean-up.[2][4]
Experimental Protocols: A Step-by-Step Guide to Safe Handling
The following protocols integrate safety considerations directly into the workflow.
Protocol for Weighing Solid 2-Chloro-N-(2,4-dimethylphenyl)acetamide
This procedure is designed to minimize the generation and release of airborne dust.
Caption: Workflow for safely weighing solid material.
Preparation : Don all required PPE (gloves, safety goggles, lab coat).
Location : Perform all manipulations inside a certified chemical fume hood.
Tare Balance : Place a creased piece of weigh paper on the analytical balance and tare the scale.
Transfer : Using a clean spatula, carefully transfer the desired amount of the solid from the stock bottle to the weigh paper. Avoid any sudden movements that could generate dust. Do not pour the powder directly from the bottle.
Secure : Immediately and securely cap the stock bottle.
Cleanup : After transferring the weighed solid to your reaction vessel, wipe the spatula and any contaminated surfaces within the fume hood with a damp cloth or towel to collect residual dust.
Disposal : Dispose of the used weigh paper and cleaning materials in a designated solid chemical waste container.[1]
Protocol for Dissolution
Select Vessel : Choose an appropriately sized flask or beaker for the dissolution.
Add Solvent : Add the calculated volume of the desired organic solvent to the vessel first.
Add Compound : Carefully add the weighed 2-Chloro-N-(2,4-dimethylphenyl)acetamide to the solvent.
Mix : Use magnetic stirring or gentle swirling to facilitate dissolution. If heating is required, use a heating mantle with a temperature controller and ensure the setup is secure.
Emergency Procedures: Preparedness and Response
Rapid and correct response to an exposure or spill is critical.
Exposure Response
Exposure Route
First Aid Measures
Inhalation
Immediately move the affected person to fresh air.[1][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5]
Skin Contact
Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5][13] If skin irritation persists, seek medical attention.[1]
Eye Contact
Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][5][13] Remove contact lenses if present and easy to do.[1][5] Seek immediate medical attention.[1]
Ingestion
Do NOT induce vomiting.[5] Rinse the mouth with water.[5][14] Never give anything by mouth to an unconscious person.[5][13] Seek immediate medical attention.[6]
Accidental Release Measures
For a small spill of the solid material:
Evacuate : Ensure all non-essential personnel evacuate the immediate area.
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
Contain : Wearing appropriate PPE, gently sweep up the spilled material to avoid creating dust.[4] Use a damp cloth to wipe the area after collecting the bulk of the material.
Collect : Place all contaminated materials (spilled solid, cleaning supplies) into a sealed, labeled container for hazardous waste disposal.[4][10]
Decontaminate : Thoroughly clean the spill area.
Storage and Disposal
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][6] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Disposal : All waste material, including empty containers and contaminated items, must be disposed of as hazardous waste through an approved waste disposal plant.[1][5][6] Do not allow the product to enter drains.[4]
References
Penta. (2023, March 30). Safety Data Sheet: Acetamide. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet: Acetamide, 2-(diethylamino)-n-(2,6-dimethylphenyl)-. Retrieved from [Link]
Capot Chemical. (2010, November 16). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Acetamide, 2-chloro-N-(2,4-dimethylphenyl)- - Substance Details. Retrieved from [Link]
Chemsrc. (2025, August 22). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7. Retrieved from [Link]
Chemsrc. (2025, September 10). 2-Chloro-N-(2,4-dimethylphenyl)acetamide | CAS#:39106-10-0. Retrieved from [Link]
[1][2][3][4][5] Executive Summary 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 1125-60-6), frequently abbreviated in crystallographic literature as 24DMPCA , is an
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4][5]
Executive Summary
2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 1125-60-6), frequently abbreviated in crystallographic literature as 24DMPCA , is an ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-chloroacetanilide derivative.[1][2][3] It serves as a specialized electrophilic building block in organic synthesis and agrochemical development.[2][3]
Critical Isomer Distinction:
Researchers must distinguish this molecule from its structural isomer, 2-Chloro-N-(2,6-dimethylphenyl)acetamide (CAS: 1131-01-7).[1][2][3] While the 2,6-isomer is the primary intermediate for lidocaine-type anesthetics and fungicides (metalaxyl), the 2,4-isomer (24DMPCA) is distinct in its steric environment.[1][2][3] The 2,4-substitution pattern leaves the 6-position open, enabling unique intramolecular cyclization pathways (e.g., to oxindoles) that are sterically blocked in the 2,6-isomer.[1][2][3]
Part 1: Chemical Architecture & Reactivity[1][4][5]
Structural Properties
The molecule consists of a 2,4-dimethylaniline (2,4-xylidine) core acylated by a chloroacetyl group.[1][2][3]
Electrophilic Center: The ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-carbon (attached to Cl) is highly susceptible to nucleophilic attack () due to the inductive withdrawal of the carbonyl and the leaving group ability of chlorine.[1][3]
Amide Resonance: The amide bond exhibits partial double-bond character, restricting rotation.[1][2][3] Crystallographic studies indicate the N-H bond prefers a conformation syn to the ortho-methyl group to minimize steric strain.[3]
Physical Data Profile
Property
Value / Description
CAS Number
1125-60-6
Formula
Molecular Weight
197.66 g/mol
Appearance
Crystalline Solid (Colorless to Off-white)
Solubility
Soluble in DCM, Chloroform, DMSO, Ethanol; Insoluble in Water
Reactivity Class
Alkylating Agent; Electrophile
Part 2: Synthetic Methodology
Objective: Synthesis of 24DMPCA via nucleophilic acyl substitution.
Scale: Laboratory (10 mmol baseline).
Precipitation: Stir vigorously at room temperature for 30 minutes. The product will precipitate as a solid.[2][3]
Isolation: Filter the solid under vacuum.
Purification: Wash the filter cake with cold water (
mL) to remove acid/salt residues. Recrystallize from ethanol to yield needle-like crystals.[1][3]
Process Visualization
The following diagram illustrates the synthetic workflow and the critical decision points for purification.
Caption: Step-by-step synthetic workflow for 24DMPCA production via modified Schotten-Baumann conditions.
Part 3: Downstream Applications & Mechanisms[1][4][5]
Intramolecular Cyclization (Oxindole Synthesis)
A key advantage of the 2,4-isomer over the 2,6-isomer is the availability of the 6-position on the aromatic ring.[1][2][3] This allows for intramolecular Friedel-Crafts alkylation to form oxindoles, a scaffold prevalent in kinase inhibitors.[1][2][3]
Mechanism: Thermal or Lewis-acid (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Engineering Controls: All weighing and reactions must be performed inside a certified fume hood.
Decontamination: Spills should be treated with dilute ammonia or ethanolic KOH to hydrolyze the alkyl chloride before disposal.[2][3]
References
Gowda, B. T., et al. (2007).[1][2][3] "Structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide." Acta Crystallographica Section E: Structure Reports Online, 63(7), o3148.[1][2][3]
Shilpa, M. & Gowda, B. T. (2007).[1][2][3] "Synthesis and Characterization of Chloroacetanilides." Journal of the Indian Chemical Society.[2][3] (Referenced within Source 1 for protocol validation).
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1][2] Longman Scientific & Technical.[1][2][3] (Standard reference for Schotten-Baumann acylation protocols).
PubChem. (2024).[1][2] "2-Chloro-N-(2,6-dimethylphenyl)acetamide (Isomer Comparison)." National Library of Medicine.[2][3] [1][2]
A Comprehensive Technical Guide to 2-Chloro-N-(2,4-dimethylphenyl)acetamide as a Chemical Intermediate
Abstract: This technical guide provides an in-depth exploration of 2-Chloro-N-(2,4-dimethylphenyl)acetamide, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochem...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides an in-depth exploration of 2-Chloro-N-(2,4-dimethylphenyl)acetamide, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, mechanistic underpinnings, reactivity, and applications. We will dissect its structural characteristics, provide validated experimental protocols for its synthesis and analysis, and detail critical safety and handling procedures. The causality behind experimental choices is emphasized throughout, ensuring a robust and trustworthy resource for laboratory application.
Introduction: The Strategic Importance of a Versatile Building Block
2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS No: 39106-10-0) is a substituted aromatic amide that serves as a highly versatile scaffold in synthetic organic chemistry.[1][2] Its molecular architecture, featuring a reactive chloroacetyl group appended to a 2,4-dimethylaniline moiety, presents two key sites for chemical modification. The chloroacetyl group is a potent electrophile, ideal for introducing a variety of nucleophiles, while the aromatic ring can be subjected to further electrophilic substitution.
This dual reactivity makes it a valuable starting point for the synthesis of more complex molecules. While its isomer, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is famously known as a key intermediate in the production of the anesthetic Lidocaine and the antianginal drug Ranolazine, the 2,4-dimethylphenyl variant offers a distinct steric and electronic profile for the development of novel compounds.[3][4] This guide focuses on the synthesis, properties, and synthetic potential of 2-Chloro-N-(2,4-dimethylphenyl)acetamide, positioning it as a strategic asset in the synthetic chemist's toolbox, particularly in the exploration of new pharmaceutical and agrochemical agents.[5][6]
Physicochemical and Structural Properties
Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis. The data presented below has been consolidated from authoritative chemical databases and crystallographic studies.
Table 1: Key Physicochemical Properties of 2-Chloro-N-(2,4-dimethylphenyl)acetamide
X-ray crystallography studies of 2-Chloro-N-(2,4-dimethylphenyl)acetamide reveal critical details about its solid-state conformation.[9] The conformation of the N—H bond is syn to the ortho-methyl group on the phenyl ring. This spatial arrangement influences the molecule's reactivity and its intermolecular interactions. In the crystal lattice, molecules are linked into chains through intermolecular N—H⋯O hydrogen bonds, a common structural motif in secondary amides that contributes to their crystalline nature and melting point.[9]
Synthesis Pathway and Mechanistic Rationale
The synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide is a classic example of nucleophilic acyl substitution. The reaction proceeds by the acylation of 2,4-dimethylaniline with chloroacetyl chloride.
Caption: Synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide via nucleophilic acyl substitution.
Expert Rationale Behind the Synthesis
The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting aniline, rendering it non-nucleophilic. To prevent this and drive the reaction to completion, a base (e.g., sodium hydroxide, sodium acetate) is added to neutralize the HCl as it forms.[10][11] The reaction is typically performed at low temperatures (e.g., in an ice bath) to control its exothermic nature and minimize side reactions.
Validated Laboratory Synthesis Protocol
This protocol is a self-validating system, incorporating steps for purification and confirmation of the product's identity.
Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 2,4-dimethylaniline (0.1 mol) in a suitable inert solvent such as 1,2-dichloroethylene (100 mL).[10]
Base Addition: Add an aqueous solution of sodium hydroxide (1N, 80 mL) to the flask and begin vigorous stirring to create an emulsion.[10]
Acylation: Cool the mixture to 0-5°C using an ice bath. Add chloroacetyl chloride (0.11 mol) dropwise from the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
Causality: Dropwise addition at low temperature is critical to manage the exothermic reaction, preventing potential dimerization or degradation of the chloroacetyl chloride and ensuring a high yield of the desired product.
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
Precipitation: Concentrate the organic layer under reduced pressure using a rotary evaporator. The product will begin to precipitate as the solvent is removed.
Isolation & Purification: Collect the solid precipitate by vacuum filtration, washing the filter cake with cold water to remove any inorganic salts.
Recrystallization (Self-Validation): Purify the crude product by recrystallizing from hot ethanol.[9] Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Collect the pure crystals by filtration and dry under vacuum. The formation of well-defined crystals is the first indicator of purity.
Characterization: Confirm the identity and purity of the final product by melting point determination, and by IR and NMR spectroscopy.[9]
Core Applications as a Synthetic Intermediate
The utility of 2-Chloro-N-(2,4-dimethylphenyl)acetamide lies in the high reactivity of its α-chloro substituent, which is primed for SN2 reactions. This allows for the facile introduction of a wide range of functional groups.
Caption: Key SN2 reactions of 2-Chloro-N-(2,4-dimethylphenyl)acetamide with various nucleophiles.
Pharmaceutical Synthesis: By reacting the intermediate with various amines, pharmacologically active glycinamide derivatives can be synthesized. This is the same core reaction used to produce Lidocaine from the 2,6-isomer.[3] This pathway opens avenues for creating libraries of novel compounds for screening as potential anesthetics, antiarrhythmics, or other therapeutic agents.
Agrochemical Development: Chloroacetamides are a well-known class of herbicides.[6] The title compound can serve as a precursor for new herbicidal agents by reacting it with nucleophiles that are known to confer bioactivity. Its structural similarity to intermediates for commercial herbicides like Acetochlor suggests its potential in this field.[6]
Antimicrobial Research: Studies on various N-substituted chloroacetamide derivatives have demonstrated significant antibacterial and antifungal activity.[12] This makes 2-Chloro-N-(2,4-dimethylphenyl)acetamide a valuable starting material for synthesizing and testing new antimicrobial agents.
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling of 2-Chloro-N-(2,4-dimethylphenyl)acetamide is essential for laboratory safety. The following guidelines are based on safety data sheets for this class of compounds.[13][14][15]
Eye Protection: Use chemical safety goggles or a face shield.[17]
Lab Coat: A standard lab coat is required.
Handling: Avoid formation of dust and aerosols.[13] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Storage: Store in a cool, dry, and well-ventilated place.[16] Keep the container tightly closed and properly labeled.
Disposal: Dispose of waste material and empty containers through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[13]
Conclusion
2-Chloro-N-(2,4-dimethylphenyl)acetamide is more than a mere precursor; it is a strategic platform for chemical innovation. Its straightforward and high-yield synthesis, combined with the predictable reactivity of its chloroacetyl moiety, makes it an exceptionally valuable tool for researchers. Whether the goal is the discovery of novel pharmaceuticals, the development of next-generation agrochemicals, or fundamental chemical research, this intermediate provides a reliable and versatile starting point. By understanding its properties, synthesis, and handling requirements as detailed in this guide, scientists can safely and effectively unlock its full synthetic potential.
References
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloro-N-(2,6-dimethylphenyl)acetamide in Modern Pharmaceutical Manufacturing. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfMh8vHp6mQ5VtwQmQb8Y6Hm_jywxB3i6sprwl1B4HXBZR0tJA1K8k2hcWBqdFbNOGoqhIwpIbuFZRf7fzx6xW-jYOoc10BzB9CseJjBBNntGjURLLpzgTcT06L8LoUW4Wt8zHbZIpy0jTs4QTOW-Op3f4r6LZPlj19PE0X_Idmv9QWEAhnqHVEdE1WqJL2HqESDZrGJ168zgBTRgobGl1XIzFuGaf8KrbL96TQ8ZNW1VKHFJ_5uOD4ntinogg6bcpb-OWEKg-3otwOqaiU7DuUu5d7kE=]
National Institutes of Health (NIH). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZI37uOlT4Hl2SAi1n638U9QtOHZ90R5Dfk7aIKct90zRr3OriIDuwSctok5DPK8DHikJsK5K9mGo3ycDEav9XgVaXrX8PtpSUY3-k2FAHAxOmVnMjN4sNc4OnX9eq47acTs0Ur6Y6Rw0ybP0=]
CymitQuimica. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmWiPwmL-FTxXPncxsz77nJ1cdz7g8yCdDcCn0GMeFsaxjX-YmeaHGYWPQ4-Urzjn6moB9M0Qa5vbGGMszQXh-x6wB-RpZuT1URTRKNbSH6N1Hgb2MzZs4cEjUUa93WxYvhQ==]
Capot Chemical. MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTyAbays1Cmj_Ur-NUZ7saoqZa8LshoXezKQ0Z88WRii87RGbHxGTeURsmIoE8WDYpyxrnItDZK7bOwSrcawvx6SKDO5NwhaPVNRPlqIC52FZsbEFTkVBvHi587xu3ODsXeIUIiccLkXEUq-NOYbIB]
International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvhxwnRvseYSgFTG1F2jjxoMPWGEGKuzqVqlx7lnOJ5ZyXchu-IU4WMdQRhWQMfiP2BfuuICieWtnkf7A7mdPUeF4vysaYIORjvUHRJq3nHNE2KY9Iahvnrq_v8Qoivx3WkqXwICwklYinxA==]
ECHEMI. 2-Chloro-N-(2,6-dimethylphenyl)acetamide SDS, 1131-01-7 Safety Data Sheets. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsbpRBkCzlbkahWCnEuIU7jNANqlqlbBha2VJjCez3abww8NVN4-kHdmprSQXCPJZ01rAf2eRwipvjeZMIIZvlTH4QuyhUJH2SVUdN7YpyqVJoAe7SdM3cnB-a0ddNfNnYyygDDI2r9iNCAHwpLunRjMKzjiRAqp2GcWqkZ60mp0IKZjTbrzghwGI1VBCK]
National Institutes of Health (NIH) PMC. 2-Chloro-N-(2,4-dimethylphenyl)acetamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHa2dw1SVOHEYMv2oNHuWFlz4CmKFmWK5uV_xxtfCJX2XQKAK5_5Kwq80UJDuLPtokQo93LOq-Vbh32rUMCBdzedtdFU_MZy3xc9rzuItlvX25vgiZpRqqNJaytzJ5VpRe9MWQkCT9VaNGkwY=]
Application Note: Comprehensive Characterization of 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Executive Summary & Scope This application note details the analytical protocols for the characterization of 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 2050-43-3), also known as -Chloro-2,4-dimethylacetanilide.[1] Wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scope
This application note details the analytical protocols for the characterization of 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 2050-43-3), also known as
While often overshadowed by its structural isomer 2-Chloro-N-(2,6-dimethylphenyl)acetamide (the key intermediate for Lidocaine), the 2,4-isomer is a critical positional impurity in pharmaceutical manufacturing and a distinct intermediate in agrochemical synthesis.[1] Differentiating these isomers is analytically challenging due to their identical molecular weight (MW 197.66) and similar solubility profiles.
Key Objectives:
Differentiation: Conclusively distinguish the 2,4-isomer from the 2,6-isomer using NMR and Melting Point.
Quantification: Establish a robust RP-HPLC method for purity assessment.
Safety: Highlight handling protocols for this alkylating agent.
Chemical Identity & Properties
Before commencing analysis, the target analyte must be contextualized against its primary isomer.[1]
Table 1: Physicochemical Comparison of Isomers[1]
Property
Target Analyte: 2,4-Isomer
Common Isomer: 2,6-Isomer
Structure
Ortho, Para-substitution
Di-ortho substitution
CAS Number
2050-43-3
1131-01-7
Melting Point
130 – 132 °C [1]
150 – 152 °C [2]
Methyl NMR Signals
Non-equivalent (2 distinct peaks)
Equivalent (1 strong peak)
Primary Use
Impurity Marker, Agrochemicals
Lidocaine Intermediate
Analytical Strategy Workflow
The following logic gate ensures efficient characterization. If the melting point deviates significantly from 130°C, the sample is likely the 2,6-isomer or heavily degraded.[1]
Figure 1: Analytical decision tree for validating 2,4-dimethylacetanilide.
Protocol A: Structural Identification via
H-NMR
Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the 2,4-isomer from the 2,6-isomer.[1] The symmetry of the molecule dictates the spectral pattern.[1]
2,4-Isomer (Target): You will observe two distinct singlets of equal integration (3H each). This is because the methyl at the ortho position (C2) is in a different electronic environment than the methyl at the para position (C4).[1]
2,6-Isomer (Impurity): You will observe one large singlet integrating for 6H.[1] The molecule has a plane of symmetry, making both ortho methyls equivalent.[1]
2. The Aromatic Region (6.9 – 8.0 ppm):
2,4-Isomer: Displays an ABC pattern (1,2,4-substitution).[1] Look for a doublet (C6-H), a doublet of doublets (C5-H), and a singlet/narrow doublet (C3-H).[1]
2,6-Isomer: Displays an AB2 pattern (1,2,3-substitution).[1] Typically a triplet and a doublet.
Spectral Assignments (
)
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
8.20
Broad Singlet
1H
-NH- (Amide proton)
7.75
Doublet ()
1H
Ar-H (C6)
7.05
Multiplet/dd
2H
Ar-H (C3, C5)
4.22
Singlet
2H
-CH_2-Cl (Alpha-chlorine)
2.28
Singlet
3H
Ar-CH_3 (Ortho)
2.24
Singlet
3H
Ar-CH_3 (Para)
> Note: Shifts may vary slightly (
ppm) depending on concentration and water content in DMSO.
Protocol B: Chromatographic Purity (RP-HPLC)[1]
This method is designed to separate the 2,4-isomer from the 2,6-isomer and the starting material (2,4-xylidine).[1]
Low pH suppresses silanol activity and keeps the amine precursors protonated.
Mobile Phase B
Acetonitrile (HPLC Grade)
Strong eluent for organic solubility.
Flow Rate
1.0 mL/min
Standard backpressure balance.
Detection
UV @ 210 nm
Maximizes sensitivity for the amide carbonyl; 254 nm can be used for higher specificity.
Temperature
30°C
Ensures retention time reproducibility.
Injection Vol
10 L
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
90
10
15.0
40
60
20.0
10
90
20.1
90
10
25.0
90
10
System Suitability Criteria
Resolution (
): > 1.5 between 2,4-dimethylaniline (impurity) and 2-Chloro-N-(2,4-dimethylphenyl)acetamide.
Tailing Factor: < 1.5 for the main peak.
Differentiation: If a 2,6-isomer standard is available, it typically elutes after the 2,4-isomer in this system due to the "shielded" lipophilic nature of the 2,6-dimethyl core, though this is column-dependent.[1]
Synthesis Pathway & Impurity Logic
Understanding the origin of the molecule aids in troubleshooting impurities.[1][2] The synthesis involves the acylation of 2,4-xylidine with chloroacetyl chloride.[1]
Figure 2: Synthesis pathway showing potential for residual aniline impurities.[1]
Safety Alert: Chloroacetyl chloride is highly corrosive and lachrymatory. The product, being an
-chloroacetamide, is a potential skin sensitizer and alkylating agent.[1] Handle with nitrile gloves and work in a fume hood.
References
NIST Chemistry WebBook. Acetamide, N-(2,4-dimethylphenyl)- Properties.[1] National Institute of Standards and Technology.
PubChem. 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Isomer Comparison Data). National Library of Medicine.
Gowda, B. T., et al. (2007).[3] Crystal structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide.[1][3] National Institutes of Health (PMC).
Sigma-Aldrich. N-(2,6-Dimethylphenyl)chloroacetamide Product Specification (for melting point contrast).
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide Abstract This document provides a comprehensive, validated reversed-phase h...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Abstract
This document provides a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide. This application note is designed for researchers, scientists, and professionals in drug development and quality control, offering a detailed protocol, method validation parameters in accordance with ICH guidelines, and troubleshooting insights. The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for purity assessment and quantification of 2-Chloro-N-(2,4-dimethylphenyl)acetamide in various sample matrices.
Introduction and Scientific Rationale
2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS No: 39106-10-0) is a chloroacetamide derivative that serves as a key intermediate in the synthesis of various organic compounds, including potential pharmaceutical and agrochemical agents.[1][2] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, purity, and safety profile of the final product. Therefore, a reliable and validated analytical method is essential for its quality control.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[3] This application note details a reversed-phase HPLC method, which is ideally suited for the separation of moderately non-polar molecules like 2-Chloro-N-(2,4-dimethylphenyl)acetamide. The method leverages a C18 stationary phase and a simple isocratic mobile phase of acetonitrile and water, ensuring efficient separation and reproducible results. The validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2), ensuring the method's trustworthiness and scientific integrity.[4][5][6]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is fundamental to rational method development. 2-Chloro-N-(2,4-dimethylphenyl)acetamide is a hydrophobic molecule, a characteristic primarily dictated by the dimethylphenyl group.[7] This property makes it highly suitable for reversed-phase chromatography. Its solubility in organic solvents like methanol and chloroform, and insolubility in water, guides the selection of an appropriate sample solvent and mobile phase composition.[1]
The method employs reversed-phase chromatography, where the stationary phase (C18) is non-polar, and the mobile phase (acetonitrile/water) is polar. The analyte, being moderately non-polar, partitions between the two phases. Its retention is primarily governed by hydrophobic interactions with the C18 alkyl chains. Elution is achieved using a polar mobile phase, and the organic modifier (acetonitrile) content is optimized to achieve a suitable retention time and efficient separation from potential impurities.
Instrumentation, Reagents, and Materials
Instrumentation: HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
The following conditions were optimized to provide a sharp, symmetric peak with a practical retention time. The use of a DAD is highly recommended to confirm peak purity and to select the optimal detection wavelength.
Parameter
Optimized Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
A standard C18 column provides excellent retention and resolution for this type of hydrophobic analyte.[10]
Mobile Phase
Acetonitrile : Water (60:40, v/v)
This isocratic mixture provides adequate elution strength for a reasonable run time and good peak shape.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.[11]
Detection
UV at 240 nm
The dimethylphenyl chromophore exhibits significant absorbance in the UV region. 240 nm was determined to be a wavelength of high sensitivity. A DAD should be used to confirm the absorbance maximum.
Column Temperature
30°C
Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.[11]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.[11]
Run Time
~10 minutes
Sufficient to allow for the elution of the main peak and any potential late-eluting impurities.
Solution Preparation Protocol
Causality Note: The analyte is insoluble in water; therefore, the diluent for all solutions is the mobile phase (Acetonitrile:Water 60:40) or pure acetonitrile to ensure complete dissolution and compatibility with the chromatographic system.
Diluent Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas. This mixture also serves as the diluent.
Standard Stock Solution (1000 µg/mL):
Accurately weigh approximately 25 mg of the 2-Chloro-N-(2,4-dimethylphenyl)acetamide reference standard.
Transfer it quantitatively into a 25 mL volumetric flask.
Add approximately 15 mL of diluent and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
Working Standard Solution (100 µg/mL):
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
Dilute to the mark with the diluent and mix thoroughly.
Sample Solution (100 µg/mL):
Accurately weigh a quantity of the sample powder equivalent to about 25 mg of 2-Chloro-N-(2,4-dimethylphenyl)acetamide.
Transfer it to a 25 mL volumetric flask and prepare a stock solution as described in step 2.
Further dilute 5.0 mL of this stock solution into a 50 mL volumetric flask with the diluent and mix.
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Analytical Workflow
The diagram below outlines the sequential steps of the analytical procedure, from initial preparation to final data reporting.
Caption: HPLC analytical workflow for 2-Chloro-N-(2,4-dimethylphenyl)acetamide.
Method Validation Protocol (ICH Q2(R1) Framework)
A self-validating system is crucial for trustworthy results. The following protocols ensure the method is fit for its intended purpose.
System Suitability Test (SST)
Rationale: SST is an integral part of the analytical procedure that verifies the HPLC system is performing adequately for the analysis to be done.
Procedure: Inject the Working Standard Solution (100 µg/mL) five times consecutively.
Acceptance Criteria:
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Tailing Factor (T): ≤ 2.0
Theoretical Plates (N): ≥ 2000
Specificity
Rationale: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from excipients, impurities, or degradation products.[12][13]
Procedure: Inject the diluent (blank), a standard solution, and a sample solution. Additionally, perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed solutions.
Acceptance Criteria: The analyte peak in the sample chromatogram should be free from any co-eluting peaks at its retention time. The diluent should show no interfering peaks. Peak purity analysis using a DAD should pass, indicating spectral homogeneity.[14]
Linearity
Rationale: To verify that the detector response is directly proportional to the analyte concentration over a specified range.
Procedure: Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each concentration in triplicate.
Acceptance Criteria: The correlation coefficient (r²) of the linear regression curve (Peak Area vs. Concentration) must be ≥ 0.999.[10]
Accuracy
Rationale: To determine the closeness of the measured value to the true value. This is typically assessed through recovery studies.
Procedure: Spike a known amount of analyte-free placebo (or the sample itself, if a placebo is unavailable) with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[4]
Precision
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Repeatability (Intra-assay Precision):
Procedure: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.[4]
Acceptance Criteria: The %RSD of the results should be ≤ 2.0%.
Intermediate Precision (Ruggedness):
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.
Acceptance Criteria: The cumulative %RSD for the results from both days should be ≤ 2.0%.
Robustness
Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.
Procedure: Analyze the standard solution while making small variations to the following parameters, one at a time:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5°C)
Mobile Phase Composition (e.g., Acetonitrile ± 2%)
Acceptance Criteria: The system suitability parameters should remain within the established limits, and the peak area response should not change significantly.
Summary of Validation Parameters
Validation Parameter
Acceptance Criteria
Specificity
No interference at the analyte's retention time. Peak purity passes.
Linearity (r²)
≥ 0.999
Accuracy (% Recovery)
98.0 - 102.0%
Precision (%RSD)
≤ 2.0%
Robustness
SST parameters met under varied conditions.
Troubleshooting Guide
This decision tree provides a logical approach to resolving common chromatographic issues.
Application Note: High-Resolution GC-MS Protocol for the Identification of 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Executive Summary & Chemical Context[1][2][3][4] The accurate identification of 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 39106-10-0; also known as N-chloroacetyl-2,4-xylidine) is a critical quality control requirem...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4]
The accurate identification of 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 39106-10-0; also known as N-chloroacetyl-2,4-xylidine) is a critical quality control requirement in the synthesis of local anesthetics (e.g., Lidocaine, Tocainide) and specific agrochemicals.
While the 2,6-dimethyl isomer is the standard intermediate for Lidocaine (Pharmacopeial Impurity H), the 2,4-dimethyl isomer represents a positional impurity often originating from isomeric contamination in the starting material (2,4-xylidine). Differentiating these isomers is analytically challenging due to their identical molecular weight (197.66 g/mol ) and nearly identical Electron Ionization (EI) fragmentation patterns.
This protocol details a high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) workflow designed to chromatographically resolve the 2,4-isomer from its 2,6-counterpart, ensuring precise impurity profiling and structural confirmation.
Chemical Properties & Target Analyte
Property
Data
Chemical Name
2-Chloro-N-(2,4-dimethylphenyl)acetamide
Molecular Formula
Molecular Weight
197.66 g/mol
Key Ions (EI Source)
148 (Base), 197 (Molecular), 121 (Aryl), 77
Solubility
Soluble in Methanol, Ethyl Acetate, Acetone
Critical Separation
Must resolve from 2-Chloro-N-(2,6 -dimethylphenyl)acetamide
Experimental Workflow (Logic & Design)
The following diagram outlines the analytical logic. We utilize a splitless injection for trace-level detection, coupled with a specific temperature ramp designed to exploit the steric differences between the 2,4- and 2,6-isomers.
Figure 1: Analytical workflow emphasizing the chromatographic separation of positional isomers.
Detailed Protocol
Reagents and Standards[7][8]
Reference Standard: 2-Chloro-N-(2,4-dimethylphenyl)acetamide (Custom synthesis or high-purity vendor).
Internal Standard (IS): 2-Chloro-N-(2,6-dimethylphenyl)acetamide-d9 (Deuterated) or 3,4-Dichloroaniline (if isotopic labels are unavailable).
Solvent: Methanol (LC-MS Grade). Avoid chlorinated solvents (DCM) to prevent halogen exchange artifacts in the injector port.
Sample Preparation
Stock Solution: Weigh 10.0 mg of the target analyte into a 10 mL volumetric flask. Dilute to volume with Methanol (1000 µg/mL).
Working Standard: Dilute Stock Solution to 10 µg/mL for SIM optimization and 50 µg/mL for Full Scan spectral acquisition.
System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.
Column:DB-5MS UI (Ultra Inert) or Rtx-5MS (30 m × 0.25 mm ID × 0.25 µm film).
Why? While a Wax column offers better polarity separation, the 5MS phase is standard for impurity profiling. The "Ultra Inert" deactivation is crucial because the amide nitrogen can tail on active sites.
Parameter
Setting
Rationale
Inlet Temp
250°C
High enough to volatilize, low enough to prevent thermal degradation.
Injection Mode
Splitless (1 min purge)
Maximizes sensitivity for trace impurities.
Carrier Gas
Helium @ 1.2 mL/min
Constant flow for stable retention times.
Oven Program
60°C (1 min hold) 20°C/min to 180°C 5°C/min to 240°C 30°C/min to 300°C (3 min hold)
The slow ramp (5°C/min) between 180-240°C is the critical control point to resolve the 2,4-isomer from the 2,6-isomer.
Understanding the mass spectrum is vital for confirming identity against the 2,6-isomer.
Molecular Ion (
): m/z 197 (with a isotope peak at 199, approx 33% intensity).
Base Peak (m/z 148): Formed by the loss of the chloromethyl group (
, mass 49). This -cleavage is the dominant pathway for chloroacetanilides.
Aryl Cation (m/z 121): Loss of the carbonyl group (
) from the m/z 148 fragment, leaving the dimethyl-phenyl-amine cation.
Figure 2: Proposed EI fragmentation pathway for 2-Chloro-N-(2,4-dimethylphenyl)acetamide.
Isomer Differentiation (The "Trust" Factor)
The 2,4- and 2,6-isomers have virtually identical mass spectra. Identification relies on Retention Time (
) .
2,6-isomer (Lidocaine Impurity H): Due to the steric hindrance of the two ortho methyl groups, the amide bond is twisted out of plane, reducing interaction with the stationary phase. It typically elutes earlier on a non-polar (5% phenyl) column.
2,4-isomer: Less sterically hindered. The amide can interact more strongly with the stationary phase. It typically elutes later than the 2,6-isomer.
Validation Rule: You must inject a mix of 2,4- and 2,6-isomers during method validation. A resolution (
) of > 1.5 is required.
References
Gowda, B. T., et al. (2007).[2] "2-Chloro-N-(2,4-dimethylphenyl)acetamide."[2][3] Acta Crystallographica Section E, 64(1), o85.[2]
Significance: Provides definitive structural confirmation and crystallographic d
European Pharmacopoeia (Ph.[1] Eur.) . "Lidocaine Hydrochloride Monograph 0227."
Significance: Establishes the regulatory limits for acetanilide-type impurities (Impurity H) in local anesthetics.
National Institute of Standards and Technology (NIST) . "Mass Spectrum of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-." NIST Chemistry WebBook, SRD 69.[4]
Significance: Provides the reference mass spectrum for the 2,6-isomer, which serves as the primary interference/compar
United States Environmental Protection Agency (EPA) . "Substance Details: Acetamide, 2-chloro-N-(2,4-dimethylphenyl)-."[2][3] CompTox Chemicals Dashboard.[3]
Significance: Verifies the CAS number (39106-10-0)
Technical Guide: Agrochemical Utility of 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Executive Summary This technical guide details the experimental application of 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 1127-01-1), a privileged scaffold in agrochemical discovery.[1] Distinct from its commercially...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the experimental application of 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 1127-01-1), a privileged scaffold in agrochemical discovery.[1] Distinct from its commercially dominant isomer (the 2,6-dimethyl precursor to Metolachlor), the 2,4-dimethyl analog serves as a critical tool for Structure-Activity Relationship (SAR) studies.[1] It allows researchers to probe the steric tolerance of Very Long Chain Fatty Acid (VLCFA) elongases and serves as a versatile electrophilic intermediate for synthesizing novel phenylamide fungicides.
Fungicidal Scaffold Synthesis: Precursor for N-alkylation and nucleophilic substitution to generate metalaxyl-like analogs.[1]
Metabolic Profiling: Reference standard for the degradation pathways of xylidine-based agrochemicals.[1]
Chemical Profile & Handling
Safety Warning: This compound is an alkylating agent. It is a potent skin and eye irritant and may cause sensitization. Handle in a chemical fume hood with nitrile gloves and eye protection.
Property
Specification
IUPAC Name
2-Chloro-N-(2,4-dimethylphenyl)acetamide
Common Name
-Chloro-2,4-dimethylacetanilide
Molecular Formula
Molecular Weight
197.66 g/mol
Solubility
Soluble in acetone, DCM, ethyl acetate; Low solubility in water.[1]
Reactivity
High electrophilicity at the -carbon (susceptible to attack).[1]
The primary utility of this molecule in drug development is its role as an electrophilic "warhead" that can be diversified into libraries of potential bioactives.
Protocol 3.1: Core Scaffold Synthesis
Objective: To generate high-purity 2-Chloro-N-(2,4-dimethylphenyl)acetamide from 2,4-dimethylaniline.
Glacial Acetic Acid (Solvent) or Dichloromethane (DCM) with Triethylamine (
).
Sodium Acetate (saturated solution).
Procedure (Acetic Acid Route - Preferred for Crystallinity):
Dissolution: Dissolve 10 mmol of 2,4-dimethylaniline in 30 mL of glacial acetic acid in a round-bottom flask. Cool to 0–5°C in an ice bath.
Acylation: Add 12 mmol of chloroacetyl chloride dropwise over 20 minutes. The reaction is exothermic; maintain temperature <10°C to prevent bis-acylation.[1]
Reaction: Remove ice bath and stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Quenching: Pour the reaction mixture into 100 mL of ice-cold saturated sodium acetate solution. A white precipitate should form immediately.
Purification: Filter the solid, wash with cold water (
mL), and recrystallize from ethanol.
Validation:
H NMR () should show a singlet at ppm (2H, ) and characteristic aromatic signals for the 1,2,4-substitution pattern.[1]
Objective: Displacement of the chlorine atom to create fungicidal candidates (e.g., triazole or methoxyacetyl derivatives).
Procedure:
Nucleophile Preparation: Dissolve the nucleophile (e.g., 1,2,4-triazole or sodium methoxide) in dry acetonitrile or DMF.[1]
Coupling: Add 1.0 eq of 2-Chloro-N-(2,4-dimethylphenyl)acetamide and 1.5 eq of
(base).
Reflux: Heat to 60–80°C for 4–6 hours.
Workup: Evaporate solvent, redissolve in EtOAc, wash with brine, and purify via silica column chromatography.
Application B: Biological Activity Screening
Protocol 4.1: Herbicidal Mode of Action (VLCFA Inhibition)
This compound acts as a Group 15 herbicide. The assay measures the inhibition of VLCFA elongases (KCS enzymes), manifesting as stunted shoot growth.
Experimental Logic:
Chloroacetamides irreversibly bind to the condensing enzymes (VLCFA synthases) using the reactive chlorine. The 2,4-dimethyl steric arrangement provides a unique binding pocket fit compared to the 2,6-dimethyl (Metolachlor) standard.[1]
Objective: Evaluate efficacy against soil-borne pathogens (e.g., Phytophthora, Rhizoctonia).[1]
Method (Poisoned Food Technique):
Media: Autoclave Potato Dextrose Agar (PDA).
Amendment: When agar cools to 50°C, add the test compound (dissolved in DMSO) to achieve final concentrations of 10, 50, 100 ppm. Pour into petri dishes.
Inoculation: Place a 5mm mycelial plug of the target fungus in the center of the plate.
Incubation: Incubate at 25°C for 48–72 hours.
Calculation: Calculate Percent Inhibition (
):
(Where C = Colony diameter of control, T = Colony diameter of treatment)
Visualizations
Diagram 1: Synthesis & Diversification Workflow
This workflow illustrates the conversion of the raw aniline into the scaffold and its subsequent divergence into herbicidal or fungicidal libraries.
Caption: Synthetic route from precursor to active agrochemical candidates. The scaffold serves as a divergence point for two distinct therapeutic classes.
Diagram 2: Mechanism of Action (VLCFA Inhibition)
This diagram details the specific biological interference point of the molecule within the plant cell.
Caption: The molecule inhibits the VLCFA Elongase complex in the ER, preventing the synthesis of essential lipids required for cell division and cuticle integrity.
References
Gowda, B. T., et al. (2007).[3] "Structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide." Acta Crystallographica Section E.
Böger, P., et al. (2000). "Mode of Action for Chloroacetamides and Functionally Related Compounds." Journal of Plant Physiology.
Eckermann, C., et al. (2003). "Inhibition of Very Long Chain Fatty Acid Synthesis by Chloroacetamides." Proceedings of the National Academy of Sciences.
PubChem Compound Summary. (2024). "2-Chloro-N-(2,4-dimethylphenyl)acetamide (CID 16303)."[1] National Center for Biotechnology Information.
Zhao, W., et al. (2025).[4] "Synthesis and fungicidal activity of N-phenylacetamide derivatives." Chinese Journal of Pesticide Science.[4]
Technical Support Center: Synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide
The following technical support guide is designed for the optimized synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 39106-10-0). Status: Active Document ID: TS-ORG-AMIDE-24 Last Updated: October 26, 2023 Targ...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical support guide is designed for the optimized synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 39106-10-0).
Status: Active
Document ID: TS-ORG-AMIDE-24
Last Updated: October 26, 2023
Target Molecule: 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Isomer Warning: This protocol is specific to the 2,4-isomer .[1] Do not confuse with the 2,6-isomer (Lidocaine intermediate), as steric and reactivity profiles differ significantly.[1]
Core Synthesis Directive (Optimized Protocol)
The Challenge
Unlike the sterically hindered 2,6-dimethylaniline (used in Lidocaine), the 2,4-dimethylaniline starting material has only one ortho-substituent.[1] This makes the amine nitrogen significantly more nucleophilic and accessible.
Risk: High susceptibility to double acylation (formation of the imide side-product) if the acid chloride is present in large excess or if the base is too strong.[1]
Solution: We utilize a modified Schotten-Baumann condition with controlled addition rates to favor mono-acylation.
Reagents & Stoichiometry
Component
Role
Equiv.
Notes
2,4-Dimethylaniline
Substrate
1.0
Must be clear/straw-colored.[1] If dark brown, distill before use.[1]
Anhydrous powder preferred over aqueous NaOH to limit hydrolysis.[1]
Dichloromethane (DCM)
Solvent
--
High solubility for product; easy workup.
Step-by-Step Methodology
Step 1: Preparation (0 min)
Dissolve 2,4-dimethylaniline (1.0 eq) in DCM (10 mL per gram of amine). Add anhydrous K₂CO₃ (1.2 eq) to the solution. Cool the heterogeneous mixture to 0–5°C using an ice bath.
Expert Insight: Cooling is critical. The reaction with the 2,4-isomer is faster and more exothermic than with the 2,6-isomer.[1] Uncontrolled heat promotes imide formation and dark oxidation byproducts.
Step 2: Acylation (5–30 min)
Dilute Chloroacetyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 20 minutes.
Mechanism:[1][2][3][4][5][6] The base neutralizes the HCl generated in situ, driving the equilibrium forward without protonating the amine nucleophile.[1]
Step 3: Reaction Monitoring (30–60 min)
Allow the reaction to warm to room temperature.[1] Monitor via TLC (30% EtOAc in Hexanes).[1]
Step 5: Purification
Recrystallize from Ethanol/Water (9:1) or Toluene/Hexane .[1]
Literature Standard: Crystals grown from ethanol are suitable for X-ray diffraction studies [1].[8]
Troubleshooting & FAQs
Category A: Impurity & Yield Issues
Q: I see a persistent secondary spot with a higher Rf than my product. What is it?A: This is likely the imide impurity (N,N-bis(chloroacetyl)-2,4-dimethylaniline).[1]
Cause: Because the 2,4-position is less hindered than the 2,6-position, the amide nitrogen remains nucleophilic enough to attack a second molecule of acid chloride.[1]
Fix: Reduce the Chloroacetyl chloride equivalents to 1.05. Ensure the addition is strictly dropwise at 0°C. If the spot persists, perform a recrystallization using Ethanol; the imide is often more soluble and will stay in the mother liquor.[1]
Q: My product turned pink/brown during drying. Why?A: This indicates oxidation of residual aniline .
Cause: 2,4-dimethylaniline oxidizes rapidly in air to form quinone-like colored impurities.[1]
Fix: You must include the 1M HCl wash in the workup. This protonates unreacted aniline, making it water-soluble and removing it from the organic layer.[1] Do not skip this step.
Category B: Reagent Handling
Q: The reaction stalled with 20% starting material remaining. Should I add more acid chloride?A: Check your Chloroacetyl chloride quality first.
Diagnosis: Chloroacetyl chloride hydrolyzes to chloroacetic acid if the bottle is old. Chloroacetic acid is not electrophilic enough to react with the aniline under these conditions.
Test: Add a drop of the reagent to water; it should fizz violently. If it just sinks/dissolves quietly, it is hydrolyzed.[1] Distill the reagent or buy a fresh bottle.
Q: Can I use Pyridine instead of K₂CO₃?A: Yes, but with a caveat.
Risk:[6] Pyridine forms a specific salt with chloroacetyl chloride (acyl pyridinium) that is extremely reactive.[1] While this accelerates the reaction, it also increases the rate of side reactions (imide formation) for the exposed 2,4-isomer.[1] K₂CO₃ is milder and safer for this specific isomer.
Visualization: Reaction Pathways & Logic[1]
The following diagram illustrates the critical divergence between the desired Mono-Acylation and the unwanted Bis-Acylation, highlighting the control points.
Caption: Reaction logic flow. Green path indicates optimized conditions. Red path indicates the primary failure mode (over-acylation) specific to the 2,4-isomer.[1]
Technical Data Summary
Property
Value
Source
CAS Number
39106-10-0
[2]
Molecular Formula
C₁₀H₁₂ClNO
[1]
Molecular Weight
197.66 g/mol
[2]
Melting Point
143–148 °C
[3]
Crystal System
Monoclinic
[1]
Solubility
Soluble in DCM, Ethanol, Acetone.[1] Insoluble in Water.[9]
[1]
References
Shilpa, M., & Gowda, B. T. (2007).[1] 2-Chloro-N-(2,4-dimethylphenyl)acetamide . Acta Crystallographica Section E: Structure Reports Online, 63(6), o2882.[1] Link
PubChem. (n.d.). 2-Chloro-N-(2,4-dimethylphenyl)acetamide (Compound) . National Library of Medicine. Link
Guidechem. (n.d.). 2-Chloro-N-(2,4-dimethylphenyl)acetamide Properties and Safety . Link
Technical Support Center: Synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Here is the technical support guide for the synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Topic: Side Reaction Profiling & Process Troubleshooting Target Audience: Process Chemists, Medicinal Chemists, Drug Deve...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the technical support guide for the synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide.
Topic: Side Reaction Profiling & Process Troubleshooting
Target Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers[1]
Introduction: The Reaction Landscape
The synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide (also known as
-chloro-2,4-dimethylacetanilide) is a foundational step in the production of local anesthetics and specific fungicidal agents.[1] While the primary reaction—Schotten-Baumann acylation of 2,4-dimethylaniline (2,4-xylidine) with chloroacetyl chloride—appears straightforward, it is kinetically sensitive.[1]
The 2,4-substitution pattern presents a unique challenge compared to its 2,6-isomer (Lidocaine intermediate).[1] The reduced steric bulk at the ortho positions (one methyl vs. two) makes the nitrogen nucleophile more accessible, increasing the risk of N-alkylation side reactions (dimerization) that are often suppressed in more sterically hindered analogs.
This guide addresses the specific impurity profiles and kinetic traps associated with this synthesis.
Q1: I am detecting a major impurity at approx. 2x Molecular Weight (M+H ≈ 317). What is it?
Diagnosis: You are likely observing the "Self-Alkylation Dimer" (N-(2,4-dimethylphenyl)-2-((2,4-dimethylphenyl)amino)acetamide).[1]
The Mechanism: The product of your reaction contains a highly electrophilic
-chloro group.[2] If the reaction temperature is too high or if the amine (2,4-xylidine) is present in large excess, the unreacted amine attacks the alkyl chloride of the product via an mechanism.
Why it happens here: Unlike the 2,6-xylidine isomer used in Lidocaine synthesis, 2,4-xylidine has only one ortho-methyl group.[1] This reduced steric hindrance makes the amine a better nucleophile for
attack, making this side reaction faster and more prevalent.
Corrective Action:
Temperature Control: Maintain reaction temperature between -10°C and 0°C during addition. The acylation (desired) is fast at low temps; the alkylation (undesired) has a higher activation energy.
Reverse Addition: Add the amine to the acid chloride solution. This ensures the amine is never in large excess relative to the acylating agent.
Q2: My reaction stalls with ~15-20% unreacted amine, even with excess acid chloride. Why?
Diagnosis:Protonation Lock (Amine Salt Formation). [1]
The Mechanism: The reaction generates HCl as a byproduct.[2] If your base scavenger is insufficient or reacts too slowly (e.g., solid carbonate in a dry solvent), the generated HCl protonates the unreacted 2,4-dimethylaniline. The resulting ammonium salt (
) is non-nucleophilic and precipitates out, halting the reaction.[1]
Corrective Action:
Biphasic System: Use a DCM/Water system with an inorganic base (K
CO or NaOH). The HCl partitions into the aqueous phase, keeping the amine free in the organic phase.
Homogeneous System: If using organic solvents (THF/DCM), ensure at least 1.1 equivalents of a soluble organic base (Triethylamine or DIPEA) are used to scavenge the proton immediately.
Q3: I see a "Dichloro" impurity (+34 mass units). Is this a side reaction?
Diagnosis: This is likely Reagent Contamination , not a side reaction.
The Source: Commercial chloroacetyl chloride often contains traces of dichloroacetyl chloride . This reacts indistinguishably to form 2,2-Dichloro-N-(2,4-dimethylphenyl)acetamide .[1]
Corrective Action: This impurity is extremely difficult to remove via recrystallization due to structural similarity. You must verify the purity of your chloroacetyl chloride via GC-MS prior to use. High-purity reagent (>98%) is required.[1][3]
Module 2: Optimized Experimental Protocol
This protocol utilizes a modified Schotten-Baumann condition optimized to suppress dimerization by controlling the concentration of free amine.
Preparation: Dissolve 2,4-dimethylaniline (1.0 eq) in Glacial Acetic Acid (5 volumes relative to amine mass). Cool the solution to 10°C .
Why Acetic Acid? It protonates the amine slightly, reducing its nucleophilicity just enough to prevent the aggressive
dimer formation while allowing the acylation to proceed.
Acylation (The Critical Step): Add Chloroacetyl Chloride (1.1 eq) dropwise over 30 minutes.
Control: Maintain internal temperature < 15°C . Exotherms promote dimerization.
Buffering: After addition is complete, stir for 15 minutes, then add Saturated Sodium Acetate solution (1.5 eq) rapidly.
Mechanism:[2][5][6][7][8][9] This neutralizes the HCl generated, driving the equilibrium forward without exposing the product to strong hydroxide bases that would hydrolyze the
-chloride.
Quench & Isolation: Pour the mixture into ice water (10 volumes). The product should precipitate immediately as a white/off-white solid.[1]
Purification: Filter the solid. Wash with cold water (to remove acetic acid) and hexanes (to remove unreacted aniline).
Recrystallization:[9] If needed, recrystallize from Ethanol/Water (ratio 1:1).
Module 3: Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. Note how Pathway B (Dimerization) is the primary kinetic competitor to Pathway A (Product) , while Pathway C represents a thermodynamic sink (Hydrolysis).
Figure 1: Competitive reaction pathways.[1] The red path (Dimerization) is the critical quality attribute to control via temperature and stoichiometry.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Galal, S. A., et al. (2019). "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications, 49(1), 1-15.[1] Link[1][10]
Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 34312, 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Link[1]
Byju's. (2019).[9] Schotten Baumann Reaction Mechanism. Link
Common impurities in 2-Chloro-N-(2,4-dimethylphenyl)acetamide and their removal
The following technical guide is structured as a Technical Support Center resource, designed for immediate application by researchers and process chemists. Ticket ID: #TDS-24-XYL-CL Subject: Impurity Profiling, Troublesh...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a Technical Support Center resource, designed for immediate application by researchers and process chemists.
Ticket ID: #TDS-24-XYL-CL
Subject: Impurity Profiling, Troubleshooting, and Purification Protocols
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Compound Identity
Compound: 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Synonyms: N-Chloroacetyl-2,4-xylidine; 2-Chloro-2',4'-dimethylacetanilide
CAS: 39106-10-0
Target Application: Intermediate for fungicides (e.g., metalaxyl analogs) and local anesthetics.
This guide addresses the most frequent technical inquiries regarding the synthesis purity and isolation of 2-Chloro-N-(2,4-dimethylphenyl)acetamide . Unlike its 2,6-isomer (a key Lidocaine intermediate), the 2,4-isomer presents a unique impurity profile due to the asymmetric nature of the starting xylidine.
Diagnostic Troubleshooting (FAQ)
Q1: My product melts at 150°C, but the literature says ~145°C. What is happening?
Diagnosis: You likely have significant contamination with the 2,6-isomer or you have isolated the wrong isomer entirely.
Target MP (2,4-isomer): 144–146 °C [1].
Impurity MP (2,6-isomer): 150–151 °C [2].
Root Cause: The starting material, 2,4-dimethylaniline, often contains 2,6-dimethylaniline as a manufacturing impurity. Because the 2,6-isomer is more symmetrical, it packs better in the crystal lattice, leading to a higher melting point and often co-crystallizing with your product.
Q2: HPLC shows a late-eluting peak (RRT ~1.5). What is it?
Diagnosis: This is likely the "Dimer" impurity (Self-Alkylation Product).
-chloro group.[1][2][3] If the reaction temperature is too high or if excess aniline is present, the unreacted aniline attacks the product, displacing the chloride.
Detection: It is more hydrophobic than the product (two aromatic rings), causing it to elute later on Reverse-Phase (C18) HPLC.
Q3: The product smells like vinegar and has a low melting point.
Diagnosis:Hydrolysis has occurred.
Impurity: Chloroacetic acid and 2,4-dimethylaniline.
Root Cause: Exposure to moisture during the reaction or workup. The chloroacetyl chloride reagent hydrolyzes rapidly to chloroacetic acid (vinegar smell) and HCl.
Root Cause Analysis: Synthesis & Side Reactions
The following pathway diagram illustrates the genesis of common impurities during the acylation of 2,4-dimethylaniline.
Figure 1: Reaction pathways showing the formation of the target 2,4-isomer and competing side reactions (Hydrolysis, Dimerization, and Isomer contamination).
Remediation & Removal Protocols
Protocol A: Removal of Unreacted Aniline & Acidic Impurities
Use this as the standard workup procedure.
Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate .
Acid Wash (Removes Aniline): Wash the organic layer twice with 1M HCl (aq).
Mechanism:[4][5] Converts unreacted 2,4-dimethylaniline into its water-soluble hydrochloride salt.
Base Wash (Removes Chloroacetic Acid): Wash the organic layer twice with Saturated NaHCO₃ or 10% Na₂CO₃ .
Drying: Dry over anhydrous MgSO₄, filter, and concentrate.
Protocol B: Recrystallization (Removal of Isomers & Dimers)
Use this if MP is <142°C or HPLC purity is <98%.
Solvent System
Suitability
Protocol Notes
Ethanol (95%)
Best Balance
Dissolve hot. Cool slowly to 4°C. The 2,4-isomer crystallizes as needles. The "Dimer" is often less soluble and may precipitate first (filter hot if observed) or remain in mother liquor depending on concentration.
Toluene/Hexane
Isomer Separation
Good for removing the 2,6-isomer. Dissolve in minimum hot toluene; add hexane until turbid.
Methanol/Water
General Purity
Dissolve in hot methanol; add water dropwise until cloud point. Cool to 0°C.
Step-by-Step Recrystallization:
Place 10 g of crude solid in a flask.
Add Ethanol (95%) slowly while heating to reflux (~78°C). Use the minimum amount required to dissolve the solid (approx. 5-7 mL per gram).
Checkpoint: If undissolved solids remain after adding reasonable solvent, filter the hot solution immediately (this may be the high-melting Dimer or inorganic salts).
Allow the filtrate to cool to room temperature undisturbed for 2 hours.
Cool in an ice bath (0-4°C) for 1 hour.
Filter the white needles and wash with cold ethanol.
Dry: Vacuum dry at 40°C. Target MP: 144–146°C .
Analytical Specifications
Parameter
Specification
Method
Appearance
White to off-white crystalline powder
Visual
Melting Point
144 – 146 °C
Capillary Method [1]
HPLC Purity
> 98.0%
C18 Column, MeCN:H₂O (50:50), 254 nm
Impurity A (Aniline)
< 0.1%
Retention Time < Product
Impurity B (Dimer)
< 0.5%
Retention Time > Product
References
ChemicalBook. (2025). 2-Chloro-N-(2,4-dimethylphenyl)acetamide Properties and Melting Point. Retrieved from
Sigma-Aldrich. (2025). N-(2,6-Dimethylphenyl)chloroacetamide Product Specification (Isomer Comparison). Retrieved from
National Institutes of Health (NIH) - PubChem. (2025). 2-Chloro-N-(2,6-dimethylphenyl)acetamide Compound Summary. Retrieved from
Gowda, B. T., et al. (2007).[2][6] Structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide. Acta Crystallographica Section E. (Verifying synthesis and structure). Retrieved from
Issues with the purity of commercial 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Technical Support Center: 2-Chloro-N-(2,4-dimethylphenyl)acetamide Welcome to the dedicated technical support guide for 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS No: 39106-10-0). This resource is designed for researc...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Welcome to the dedicated technical support guide for 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS No: 39106-10-0). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges related to the purity of this commercial reagent. As a critical intermediate in various synthetic pathways, its purity is paramount for reproducible and reliable experimental outcomes.
This guide provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter.
Troubleshooting Guide: Purity & Analysis
This section addresses specific experimental observations and provides a logical path to identification and resolution.
Q1: My recent batch of 2-Chloro-N-(2,4-dimethylphenyl)acetamide shows a lower-than-expected melting point and a broad melting range. What are the likely causes?
A depressed and broad melting point is a classic indicator of impurities. For this specific compound, the melting point of the pure substance is reported to be sharp. The presence of contaminants disrupts the crystalline lattice, requiring less energy to transition to a liquid state. The most common culprits are residual reactants from the synthesis or byproducts from side reactions.
Causality and Investigation:
The industrial synthesis of 2-Chloro-N-(2,4-dimethylphenyl)acetamide typically involves the acylation of 2,4-dimethylaniline with chloroacetyl chloride. Based on this reaction, the primary impurities to suspect are:
2,4-Dimethylaniline: The starting amine. Its presence suggests an incomplete reaction or inefficient purification by the manufacturer.
Diacylated Byproducts: The formation of a diacylated product, while less common for this specific reaction, is a theoretical possibility.
Hydrolyzed Chloroacetyl Chloride: Chloroacetyl chloride can hydrolyze to chloroacetic acid if moisture is present during the reaction.
Degradation Products: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which could lead to the formation of 2,4-dimethylaniline and chloroacetic acid.
A logical workflow for troubleshooting this issue is outlined below.
Caption: Troubleshooting workflow for melting point issues.
Q2: I've detected an impurity in my sample via HPLC. How can I identify if it is the unreacted starting material, 2,4-dimethylaniline?
This is a common and critical question. The presence of residual 2,4-dimethylaniline, a primary amine, can interfere with subsequent reactions.
Expert Insight:
The most reliable method for confirming the identity of this impurity is through chromatographic and spectroscopic techniques.
Co-injection in HPLC: The most straightforward approach. Procure a certified standard of 2,4-dimethylaniline. Prepare a sample of your impure 2-Chloro-N-(2,4-dimethylphenyl)acetamide and "spike" it with a small amount of the 2,4-dimethylaniline standard. Analyze this spiked sample by HPLC alongside your original un-spiked sample. If the peak area of the suspected impurity increases significantly in the spiked sample without the appearance of a new, closely eluting peak, you have strong evidence that the impurity is indeed 2,4-dimethylaniline.
LC-MS/MS Analysis: For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard. A similar approach was used to detect and quantify impurities in ranolazine, where 2-Chloro-N-(2,6-dimethylphenyl)acetamide itself was an intermediate.[1] The mass spectrometer can provide the molecular weight of the impurity. 2,4-dimethylaniline has a molecular weight of 121.18 g/mol , which would be readily distinguishable from the parent compound (197.66 g/mol ).
Table 1: Physicochemical Properties for Identification
Compound
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
2-Chloro-N-(2,4-dimethylphenyl)acetamide
39106-10-0
C₁₀H₁₂ClNO
197.66
2,4-Dimethylaniline
95-68-1
C₈H₁₁N
121.18
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-Chloro-N-(2,4-dimethylphenyl)acetamide to maintain its purity?
To prevent degradation, proper storage is crucial. Based on safety data sheets and supplier recommendations, the following conditions are advised:
Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] For long-term stability, storage in a refrigerator at 2-8°C is often recommended.[4] Some suppliers may even suggest a -20°C freezer for high-purity grades or reference standards.[5]
Atmosphere: Protect from moisture. The chloroacetamide functional group is susceptible to hydrolysis, which would lead to the formation of chloroacetic acid and 2,4-dimethylaniline.
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition.[6]
Caption: Potential sources of impurities.
Q2: What analytical methods are recommended for routine quality control of this compound?
A multi-tiered approach is best for comprehensive quality control.
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying related substances. A reverse-phase C18 column with a UV detector is typically effective.
Melting Point Analysis: As discussed, this is a rapid and effective way to screen for the presence of impurities.[7]
Spectroscopy (NMR, IR): ¹H NMR and IR spectroscopy are powerful tools for confirming the structural identity and integrity of the compound, ensuring it has not degraded or isomerized.[7]
Table 2: Recommended QC Tests and Acceptance Criteria
Test
Acceptance Criteria
Analytical Method
Identification
The spectrum of the sample is consistent with the reference standard.
¹H NMR Spectroscopy, IR
Assay (Purity)
≥ 98.0%
HPLC-UV
Related Substances
Individual Impurity: ≤ 0.5% Total Impurities: ≤ 1.0%
HPLC-UV
Melting Point
Within a narrow range (e.g., ± 2°C) of the reference value.
Melting Point Apparatus
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of 2-Chloro-N-(2,4-dimethylphenyl)acetamide and quantify impurities.
Materials:
HPLC system with UV detector
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Acetonitrile (HPLC grade)
Water (HPLC grade)
2-Chloro-N-(2,4-dimethylphenyl)acetamide sample
Reference standards (if available)
Procedure:
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Degas the mobile phase before use.
Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25°C
UV Detection Wavelength: 254 nm
Analysis: Inject the sample and standard solutions into the HPLC system.
Calculation: Calculate the purity by the area normalization method. The percentage purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
Self-Validation: The system suitability should be checked by ensuring adequate resolution between the main peak and any impurity peaks. The retention time of the sample's main peak should correspond to that of the reference standard.
Protocol 2: Purification by Recrystallization
Objective: To increase the purity of 2-Chloro-N-(2,4-dimethylphenyl)acetamide by removing soluble impurities.
Causality: This technique relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures, while impurities remain in solution upon cooling. Ethanol is often a suitable solvent for this class of compounds.[7]
Materials:
Impure 2-Chloro-N-(2,4-dimethylphenyl)acetamide
Ethanol (95% or absolute)
Erlenmeyer flask
Heating mantle or hot plate
Buchner funnel and filter paper
Ice bath
Procedure:
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to wet the solid.
Heating: Gently heat the mixture while stirring until the solvent boils. Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Filtration: Collect the purified crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor containing impurities.
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Validation: Assess the purity of the recrystallized product using the HPLC method (Protocol 1) and by measuring its melting point. The melting point should be sharper and higher than that of the starting material.
References
ResearchGate. (n.d.). Synthetic reaction scheme for 2-chloro-N,.... Retrieved February 1, 2026, from [Link]
Gowda, B. T., et al. (2008). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]
Capot Chemical. (2010). MSDS of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved February 1, 2026, from [Link]
Chemsrc. (2025). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS#:1131-01-7. Retrieved February 1, 2026, from [Link]
Pharmaffiliates. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide | CAS No : 1131-01-7. Retrieved February 1, 2026, from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved February 1, 2026, from [Link]
PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. National Center for Biotechnology Information. Retrieved February 1, 2026, from [Link]
U.S. Environmental Protection Agency. (2023). Acetamide, 2-chloro-N-(2,4-dimethylphenyl)- - Substance Details. Retrieved February 1, 2026, from [Link]
Chemsrc. (2025). 2-Chloro-N-(2,4-dimethylphenyl)acetamide | CAS#:39106-10-0. Retrieved February 1, 2026, from [Link]
PrepChem.com. (n.d.). Preparation of 2-Chloro-N-(2,6-dimethylphenyl)acetamide. Retrieved February 1, 2026, from [Link]
Uppala, R., et al. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Two Impurities Of Ranolazine. Journal of Pharmaceutical Negative Results. Retrieved February 1, 2026, from [Link]
Chemos GmbH & Co.KG. (2020). Safety Data Sheet: 2-chloroacetamide. Retrieved February 1, 2026, from [Link]
Comparative Guide: Analytical Strategies for 2-Chloro-N-(2,4-dimethylphenyl)acetamide Quantification
[1] Executive Summary: The Isomer Challenge 2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 39106-10-0), also known as alpha-chloro-2,4-dimethylacetanilide, is a critical process impurity often encountered in the synthesi...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary: The Isomer Challenge
2-Chloro-N-(2,4-dimethylphenyl)acetamide (CAS: 39106-10-0), also known as alpha-chloro-2,4-dimethylacetanilide, is a critical process impurity often encountered in the synthesis of xylidine-based local anesthetics (e.g., Lidocaine) and agrochemicals (e.g., Amitraz metabolites).[1]
Unlike its regioisomer 2-Chloro-N-(2,6-dimethylphenyl)acetamide (the primary intermediate for Lidocaine), the 2,4-isomer typically originates from isomeric contamination in the starting material (2,4-xylidine present in 2,6-xylidine).[1] Due to the alkylating potential of the chloroacetamide moiety, this compound is frequently classified as a Potentially Genotoxic Impurity (PGI) , necessitating quantification at trace levels (ppm or ppb).[1]
This guide objectively compares three analytical platforms—HPLC-UV , LC-MS/MS , and GC-MS —providing evidence-based protocols to ensure specificity, particularly against the abundant 2,6-isomer.[1]
Part 1: Method Comparison Matrix
The choice of method depends on the analytical threshold (Limit of Quantitation - LOQ) and the matrix complexity.
Feature
LC-MS/MS (Triple Quad)
HPLC-UV
GC-MS
Primary Application
Trace quantification (PGI monitoring)
Raw material purity & Process control
Orthogonal confirmation
Sensitivity (LOQ)
Excellent (< 10 ppb)
Moderate (10-50 ppm)
Good (50-100 ppb)
Selectivity
High (Mass + RT).[1] Distinguishes matrix interference.[1]
Medium. Relies solely on RT; vulnerable to co-elution.[1]
Excellent. Thermal separation is often superior.[1]
Throughput
High (5-10 min run time)
Medium (15-25 min for resolution)
Medium (20-30 min)
Cost per Analysis
High
Low
Medium
Part 2: Detailed Experimental Protocols
LC-MS/MS: The Gold Standard for Trace Analysis
Context: Due to the shared molecular weight (197.66 g/mol ) and fragmentation patterns of the 2,4- and 2,6-isomers, mass spectrometry alone is insufficient.[1] Chromatographic resolution is the self-validating step.[1]
Quantifier Transition: 198.1 → 121.1 (Loss of chloroacetyl group, formation of dimethylaniline cation).[1]
Qualifier Transition: 198.1 → 162.1 (Loss of HCl).[1]
Note: Both isomers share these transitions.[1] Retention time (RT) tagging is mandatory. The 2,4-isomer typically elutes after the 2,6-isomer on C18 phases due to less steric hindrance around the amide bond, allowing better interaction with the stationary phase.[1]
HPLC-UV: Routine Process Control
Context: Suitable for assaying the purity of starting materials (e.g., checking 2,6-xylidine for 2,4-isomer content) where the analyte is present at >0.05%.[1]
Protocol Design
Detector: UV-Vis at 210 nm (Amide absorption) or 254 nm (Aromatic ring).[1] 210 nm provides higher sensitivity but more baseline noise.[1]
Column: 250 mm x 4.6 mm, 5 µm C18 (Traditional analytical scale for maximum plate count).[1]
Isocratic vs. Gradient: Gradient is preferred to sharpen the late-eluting 2,4-isomer peak.[1]
Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (60:40).[1]
Critical Resolution Test: Inject a mixture of 2,4- and 2,6-isomers. Baseline resolution (Rs > 1.5) must be demonstrated.[1] If Rs < 1.5, lower the ACN % or switch to a Phenyl-Hexyl column.[1]
GC-MS: Orthogonal Verification
Context: Useful when liquid matrix effects suppress ionization in LC-MS.[1]
Protocol Design
Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).[1]
Advantage: The boiling point differences (predicted ~331°C) and subtle polarity differences often result in superior resolution of positional isomers compared to LC.[1]
Part 3: Visualizations
Diagram 1: Impurity Fate Mapping
This diagram illustrates the origin of the 2,4-isomer and why it co-exists with the 2,6-isomer (Lidocaine intermediate).[1]
Caption: Fate map showing the parallel synthesis of the target analyte (2,4-isomer) alongside the desired intermediate (2,6-isomer).
Diagram 2: Analytical Decision Tree
A logic flow for selecting the correct validation method based on the sample stage.[1]
Caption: Decision matrix for selecting HPLC-UV vs. LC-MS/MS based on regulatory requirements and concentration limits.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217686, 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Retrieved from [Link][1]
Gowda, B. T., et al. (2007). Structure of 2-chloro-N-(2,4-dimethylphenyl)acetamide. NIH PubMed Central.[1] Retrieved from [Link]
Characterization and Validation of 2-Chloro-N-(2,4-dimethylphenyl)acetamide Reference Standards
Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: CAS 1127-01-1 (also referenced as -Chloro-2',4'-dimethylacetanilide)[1] Executive Summary:...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Subject: CAS 1127-01-1 (also referenced as
Executive Summary: The Criticality of Regioisomeric Purity
In the synthesis of xylidine-based anesthetics (e.g., Lidocaine), the starting material 2,6-xylidine often contains traces of its isomer, 2,4-xylidine .[1] If uncontrolled, this isomer reacts to form 2-Chloro-N-(2,4-dimethylphenyl)acetamide (hereafter 2,4-CZA ), which subsequently converts into the pharmacologically distinct "Impurity I" (Lidocaine EP Impurity I).[1]
Unlike the symmetric 2,6-isomer, 2,4-CZA possesses a distinct substitution pattern that requires rigorous analytical control.[1] This guide validates the necessity of using a Certified Reference Standard (CRS) of 2,4-CZA over generic reagent-grade alternatives.[1] We present experimental evidence demonstrating that only a fully characterized CRS can provide the specificity and accuracy required for GMP release testing.
Technical Comparison: CRS vs. Reagent Grade
The following table summarizes the experimental divergence between a high-purity Certified Reference Standard and a typical commercial reagent.
Parameter
Certified Reference Standard (CRS)
Reagent Grade Alternative
Impact on Data Integrity
Assay (Potency)
99.8% w/w (Determined by Mass Balance & qNMR)
Not determined (assumed 95-98%)
High: Reagent usage leads to systematic errors in impurity quantification (underestimation).[1]
Identity (NMR)
Confirmed regio-isomerism (2,4 vs 2,6 split)
Confirmed basic structure only
Critical: Reagents often contain up to 5% of the 2,6-isomer, causing co-elution issues.[1]
Water Content
Quantified (KF Titration), e.g., 0.1%
Unknown / Hygroscopic variability
Medium: Affects weighing accuracy for standard curve preparation.
Traceability
SI-traceable via NIST/BIPM standards
None
Compliance: Reagent data is inadmissible for GMP/GLP regulatory filings.[1]
Homogeneity
Tested & Validated
Unknown
Reliability: Batch-to-batch variability in reagents ruins method validation reproducibility.[1]
The "Why": Mechanistic Origin & Control Strategy
To understand the validation requirements, one must visualize the chemical pathway. The 2,4-CZA is not just an impurity; it is a regio-isomer tracker.[1]
Figure 1: The parallel synthesis pathway showing how 2,4-CZA serves as the critical control point for preventing Impurity I formation in Lidocaine.[1]
Characterization Workflow: A Self-Validating System
A robust validation protocol does not rely on a single technique.[2] We employ an Orthogonal Characterization Strategy where structural identity and quantitative purity must align.
Structural Identity (NMR Spectroscopy)
The 2,4-isomer is distinguished from the 2,6-isomer by the symmetry of the methyl groups.[1]
2,6-isomer: Methyl protons appear as a single singlet (6H) due to symmetry.[1]
2,4-isomer (2,4-CZA): Methyl protons appear as two distinct singlets (3H each) because the ortho-methyl (C2) and para-methyl (C4) are chemically non-equivalent.[1]
A Comparative Toxicological Assessment of 2-Chloro-N-(2,4-dimethylphenyl)acetamide and Structurally Related Compounds
For distribution to: Researchers, scientists, and drug development professionals Introduction 2-Chloro-N-(2,4-dimethylphenyl)acetamide belongs to the chloroacetamide class of compounds, a group widely utilized in various...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals
Introduction
2-Chloro-N-(2,4-dimethylphenyl)acetamide belongs to the chloroacetamide class of compounds, a group widely utilized in various industrial and agricultural applications. Understanding the toxicological profile of this compound and its structural analogs is paramount for ensuring safe handling, predicting potential adverse effects, and guiding the development of safer alternatives. This guide provides a comprehensive comparison of the toxicological profiles of 2-Chloro-N-(2,4-dimethylphenyl)acetamide and related compounds, supported by available experimental data and standardized testing protocols. We will delve into key toxicological endpoints, including acute toxicity, irritation, genotoxicity, carcinogenicity, and reproductive toxicity, to provide a clear and objective assessment for researchers and professionals in the field.
Chemical Structures and Selection of Comparators
The toxicological properties of a chemical are intrinsically linked to its structure. To provide a meaningful comparison, we have selected several structurally related compounds to 2-Chloro-N-(2,4-dimethylphenyl)acetamide. These comparators allow for an exploration of how modifications to the phenyl ring and the acetamide group influence toxicity.
Figure 1: Chemical structures of the target compound and its selected comparators.
Comparative Toxicological Profile
This section details the known toxicological effects of 2-Chloro-N-(2,4-dimethylphenyl)acetamide and its related compounds across several key endpoints.
The majority of the chloroacetamide compounds investigated, including 2-Chloro-N-(2,6-dimethylphenyl)acetamide and 2-chloro-N-methyl-N-phenylacetamide, are classified as causing skin irritation and serious eye irritation[1][2][7][8][9]. This suggests that the chloroacetamide moiety itself is a primary driver of these irritant effects.
Table 2: Comparison of Skin and Eye Irritation Potential.
Genotoxicity
The genotoxic potential of chloroacetamide herbicides is a significant concern. Studies have shown that chloroacetamides can induce the production of reactive oxygen species (ROS), leading to DNA damage[10]. While specific genotoxicity data for 2-Chloro-N-(2,4-dimethylphenyl)acetamide is limited, a study on the related compound 2-chloro-N-phenylacetamide indicated low genotoxic potential in an oral mucosa cell assay[11]. However, the broader class of chloroacetamide herbicides has been associated with genotoxic effects[10]. For example, 2-chloro-N-(2,6-diethylphenyl)acetamide is described as a genotoxin[2]. In contrast, N,N-dimethylacetamide has generally shown negative results in a battery of in vitro and in vivo genotoxicity tests[4].
Carcinogenicity
The carcinogenic potential of this class of compounds is closely linked to their metabolism. Chloroacetamide herbicides can be metabolized to anilines, which can then be bioactivated to carcinogenic intermediates. For instance, propachlor is listed under California's Proposition 65 as a carcinogen[7]. While there is no specific carcinogenicity data for 2-Chloro-N-(2,4-dimethylphenyl)acetamide, its potential to be metabolized to 2,4-dimethylaniline, a compound with limited evidence of carcinogenicity in animals, warrants consideration. N,N-dimethylacetamide is not considered carcinogenic based on available data[12].
Reproductive and Developmental Toxicity
Structure-Activity Relationship (SAR) Insights
Based on the available data, several structure-activity relationships can be inferred:
The Chloroacetamide Moiety: The presence of the chloroacetyl group appears to be a key contributor to the acute toxicity and irritant properties observed across these compounds.
Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring influence the toxicological profile. The dimethyl substitution in the target compound and its isomers likely modulates metabolic pathways and, consequently, long-term toxicity.
N-Substitution: The presence and nature of substituents on the amide nitrogen can also impact toxicity. For example, the N-isopropyl group in propachlor is a feature of this herbicidal compound.
Experimental Protocols
To ensure the generation of reliable and comparable toxicological data, standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be followed.
This method is used to assess the acute oral toxicity of a substance.
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube. The dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
Endpoint: The test allows for the classification of the substance into a GHS category based on the observed toxicity at a given dose level.
Figure 2: Workflow for the Acute Oral Toxicity Fixed Dose Procedure.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)
This in vitro method assesses the potential of a substance to cause skin irritation.
Tissue Model: A commercially available Reconstructed Human Epidermis (RhE) model is used.
Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.
Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 60 minutes) and then rinsed.
Viability Assessment: After a post-exposure incubation period, tissue viability is determined using a colorimetric assay (e.g., MTT assay).
Endpoint: A substance is identified as an irritant if it reduces the mean tissue viability below a defined threshold (e.g., ≤ 50%).
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This is a widely used in vitro test for identifying gene mutations.
Tester Strains: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used.
Exposure: The tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix).
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
Incubation: Plates are incubated for 48-72 hours.
Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the negative control.
Metabolic Pathways and Toxicological Implications
The metabolism of chloroacetamides is a critical factor in their toxicity, particularly concerning their carcinogenic potential. A generalized metabolic pathway involves the initial dechlorination, which can be followed by conjugation or further degradation. A key pathway of concern is the cleavage of the amide bond, leading to the formation of substituted anilines.
Figure 3: Generalized metabolic pathway for chloroacetamides leading to potential toxicity.
The formation of 2,4-dimethylaniline from the parent compound is a significant toxicological consideration. While 2,4-dimethylaniline itself has limited evidence of carcinogenicity in animals, its potential for bioactivation to reactive metabolites that can bind to cellular macromolecules is a mechanism of concern for genotoxicity and carcinogenicity.
Conclusion
2-Chloro-N-(2,4-dimethylphenyl)acetamide and its structural analogs present a toxicological profile characterized by moderate acute oral toxicity and significant skin and eye irritation. The potential for genotoxicity and carcinogenicity, primarily linked to the metabolic formation of substituted anilines, is a key concern for this class of compounds. The structure-activity relationships suggest that the chloroacetamide moiety is a primary driver of the observed acute effects, while substitutions on the phenyl ring modulate the metabolic fate and long-term toxicity.
For a more definitive risk assessment of 2-Chloro-N-(2,4-dimethylphenyl)acetamide, further studies are warranted to determine its specific acute oral LD50, and to investigate its potential for reproductive and developmental toxicity, as well as its detailed organ-specific toxicity and carcinogenic potential through long-term bioassays. The standardized protocols outlined in this guide provide a framework for generating the necessary data to fill these knowledge gaps and ensure the safe use and management of this and related compounds.
References
Greenbook.net. (2015, November 2). Safety Data Sheet. [Link]
PubChem. (n.d.). 2-Chloro-N-(2,6-dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
PubChem. (n.d.). 2-Chloro-N-methyl-N-phenylacetamide. National Center for Biotechnology Information. [Link]
National Industrial Chemicals Notification and Assessment Scheme. (2013, June 28). Acetamide, N,N-dimethyl-: Human health tier II assessment. Australian Government Department of Health. [Link]
PubChem. (n.d.). 2-chloro-N-(2,3-dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
Gowda, B. T., et al. (2008). 2-Chloro-N-(2,4-dimethylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o858. [Link]
Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Experimental and Therapeutic Medicine, 21(5), 1-1. [Link]
Kennedy, G. L. (2012). Toxicology of dimethyl and monomethyl derivatives of acetamide and formamide: A second update. Critical reviews in toxicology, 42(9), 793-819.
Office of Environmental Health Hazard Assessment. (2003, July). Evidence on the Developmental and Reproductive Toxicity of Propachlor. California Environmental Protection Agency. [Link]
U.S. Food and Drug Administration. (1999, February 4). NDA 20-954 Review and Evaluation of Pharmacology and Toxicology Data. [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)- Acetamide, 97.5% (HPLC). [Link]
International Agency for Research on Cancer. (1999). Acetamide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 71, Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [Link]
PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. National Center for Biotechnology Information. [Link]
Government of Canada. (2011, May 20). Screening Assessment for the Challenge Acetamide, N,N-dimethyl-. [Link]
Singh, R. K., et al. (2015). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. Journal of environmental biology, 36(2), 439.
Pharmaffiliates. (n.d.). 1131-01-7 | Product Name : 2-Chloro-N-(2,6-dimethylphenyl)acetamide. [Link]
de Oliveira, V. M., et al. (2021). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro-N-phenylacetamide. Journal of Applied Microbiology, 131(5), 2249-2260. [Link]
Environmental Working Group. (n.d.). Propachlor. EWG's Tap Water Database. [Link]